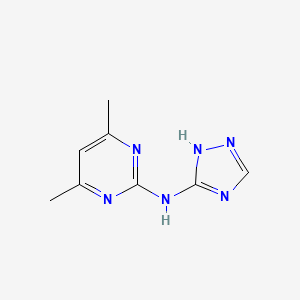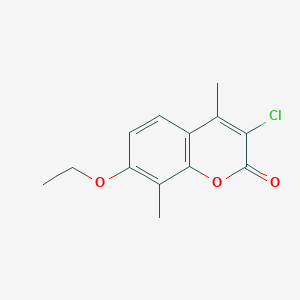![molecular formula C18H19FN2O3 B5785372 1-{5-fluoro-4-[4-(2-furoyl)-1-piperazinyl]-2-methylphenyl}ethanone](/img/structure/B5785372.png)
1-{5-fluoro-4-[4-(2-furoyl)-1-piperazinyl]-2-methylphenyl}ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{5-fluoro-4-[4-(2-furoyl)-1-piperazinyl]-2-methylphenyl}ethanone is a synthetic compound that belongs to the class of phenylketones. It is also known as 4'-fluoro-4-(2-furanyl)-1-piperazinyl-2'-methylpropiophenone or flephedrone. This compound has gained significant attention in the scientific community due to its potential use in research applications.
作用机制
The mechanism of action of 1-{5-fluoro-4-[4-(2-furoyl)-1-piperazinyl]-2-methylphenyl}ethanone is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor. This means that it increases the levels of dopamine and serotonin in the brain, which can lead to increased feelings of pleasure and euphoria.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also lead to pupil dilation, sweating, and muscle tension. These effects are similar to those seen with other psychoactive substances.
实验室实验的优点和局限性
One advantage of using 1-{5-fluoro-4-[4-(2-furoyl)-1-piperazinyl]-2-methylphenyl}ethanone in lab experiments is its potential to provide insights into the neurochemical mechanisms of addiction and substance abuse. It can also be used to investigate the effects of psychoactive substances on behavior, cognition, and memory. However, one limitation is that its use is associated with significant safety concerns, and it is not approved for human use.
未来方向
There are several future directions for research on 1-{5-fluoro-4-[4-(2-furoyl)-1-piperazinyl]-2-methylphenyl}ethanone. One direction is to investigate its potential as a treatment for substance abuse and addiction. Another direction is to investigate its potential as a therapeutic agent for mood disorders such as depression and anxiety. Finally, further research is needed to understand the long-term effects of this compound on the brain and body.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential use in research applications. Its psychoactive properties make it useful for investigating the effects of psychoactive substances on behavior, cognition, and memory. However, its use is associated with significant safety concerns, and further research is needed to understand its long-term effects on the brain and body.
合成方法
The synthesis of 1-{5-fluoro-4-[4-(2-furoyl)-1-piperazinyl]-2-methylphenyl}ethanone is a complex process that involves several steps. The first step is the condensation of 4-fluoroacetophenone with 2-furoyl chloride in the presence of a base to form 4'-fluoro-4-(2-furanyl)-1-hydroxypropiophenone. This intermediate is then reacted with piperazine in the presence of a dehydrating agent to form 4'-fluoro-4-(2-furanyl)-1-piperazinyl-2'-methylpropiophenone, which is the final product.
科学研究应用
1-{5-fluoro-4-[4-(2-furoyl)-1-piperazinyl]-2-methylphenyl}ethanone has potential use in scientific research applications. It is a psychoactive compound that has been shown to affect the central nervous system. It has been used in research studies to investigate the effects of psychoactive substances on behavior, cognition, and memory. It has also been used in studies to investigate the neurochemical mechanisms of addiction and substance abuse.
属性
IUPAC Name |
1-[5-fluoro-4-[4-(furan-2-carbonyl)piperazin-1-yl]-2-methylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-12-10-16(15(19)11-14(12)13(2)22)20-5-7-21(8-6-20)18(23)17-4-3-9-24-17/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZILCDSSLXKTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)F)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-2-(ethylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5785289.png)




![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5785312.png)
![ethyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5785315.png)
![1-(4-fluorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5785321.png)



![3-benzyl-2-(ethylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5785359.png)

